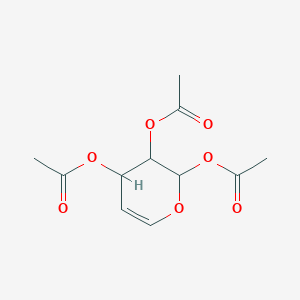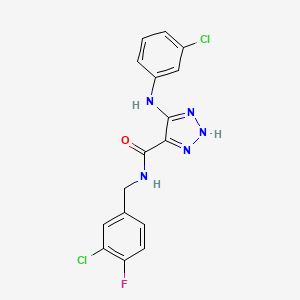
N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. Common synthetic routes include the use of azide-alkyne cycloaddition reactions, often referred to as “click chemistry.” The reaction conditions usually involve the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stable triazole ring makes it an ideal candidate for various chemical transformations.
Biology
In biological research, N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- N-(4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide stands out due to the presence of both chlorine and fluorine atoms in its structure. This combination enhances its chemical reactivity and stability, making it more versatile for various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C16H12Cl2FN5O |
|---|---|
Poids moléculaire |
380.2 g/mol |
Nom IUPAC |
5-(3-chloroanilino)-N-[(3-chloro-4-fluorophenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H12Cl2FN5O/c17-10-2-1-3-11(7-10)21-15-14(22-24-23-15)16(25)20-8-9-4-5-13(19)12(18)6-9/h1-7H,8H2,(H,20,25)(H2,21,22,23,24) |
Clé InChI |
VJQGGSSZXMUAPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=CC(=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14109349.png)
![8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14109356.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14109362.png)
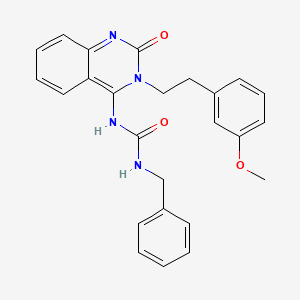
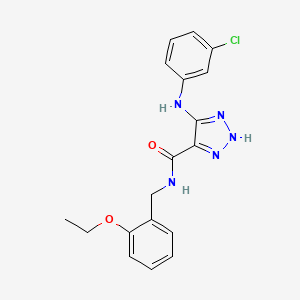
![2-[4-(2-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol](/img/structure/B14109391.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B14109399.png)

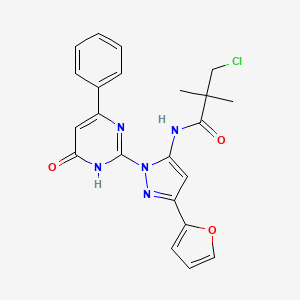
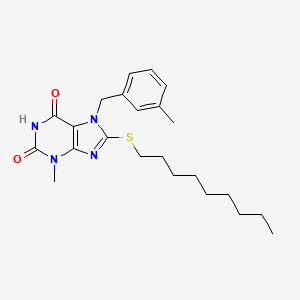
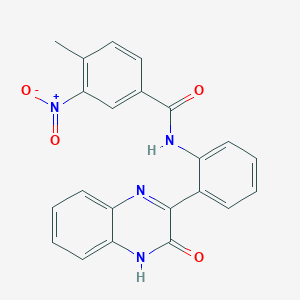
![1,3-Dimethyl-5-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14109450.png)
![N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14109451.png)
